molecular formula C20H22BrNO4 B11349774 5-bromo-1-ethyl-3-(2,4,5-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one

5-bromo-1-ethyl-3-(2,4,5-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11349774
M. Wt: 420.3 g/mol
InChI Key: SZKYXANVCHIIFF-UHFFFAOYSA-N
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Description

5-BROMO-1-ETHYL-3-[(2,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-1-ETHYL-3-[(2,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps. One common method starts with the bromination of 1-ethyl-3-[(2,4,5-trimethoxyphenyl)methyl]-2,3-dihydro-1H-indole-2-one. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures and environmental considerations are also critical in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-1-ETHYL-3-[(2,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

5-BROMO-1-ETHYL-3-[(2,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-BROMO-1-ETHYL-3-[(2,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-BROMO-1-ETHYL-3-[(2,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE apart is its unique combination of the indole core with the 2,4,5-trimethoxyphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H22BrNO4

Molecular Weight

420.3 g/mol

IUPAC Name

5-bromo-1-ethyl-3-[(2,4,5-trimethoxyphenyl)methyl]-3H-indol-2-one

InChI

InChI=1S/C20H22BrNO4/c1-5-22-16-7-6-13(21)10-14(16)15(20(22)23)8-12-9-18(25-3)19(26-4)11-17(12)24-2/h6-7,9-11,15H,5,8H2,1-4H3

InChI Key

SZKYXANVCHIIFF-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=CC(=C(C=C3OC)OC)OC

Origin of Product

United States

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